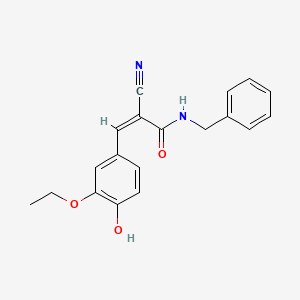

N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide, AldrichCPR

Description

Properties

IUPAC Name |

(Z)-N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-2-24-18-11-15(8-9-17(18)22)10-16(12-20)19(23)21-13-14-6-4-3-5-7-14/h3-11,22H,2,13H2,1H3,(H,21,23)/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMBMROLBJOWPC-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.

Introduction of the Cyano Group: The cyano group is added via a nucleophilic addition reaction, often using cyanide salts under basic conditions.

Formation of the Propenamide Structure: The propenamide structure is formed through a condensation reaction between an aldehyde and an amide, often catalyzed by a base.

Industrial Production Methods

In an industrial setting, the production of N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary amines and other reduced derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide can be compared with other similar compounds, such as:

N-Benzyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide: Similar structure but with a methoxy group instead of an ethoxy group.

N-Butyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide: Similar structure but with a butyl group instead of a benzyl group.

Biological Activity

N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide, commonly referred to as AldrichCPR, is a compound with significant potential in biological applications due to its unique structural features. This article explores its biological activity, synthesis methods, and relevant research findings.

Molecular Characteristics

- Molecular Formula: C17H17N2O3

- Molecular Weight: 299.34 g/mol

- Structural Features:

- Benzyl group

- Cyano group

- Hydroxyphenyl group attached to a propenamide backbone

Synthesis Methods

The synthesis of N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide typically involves the following steps:

- Starting Materials: Benzylamine and 4-hydroxybenzaldehyde.

- Reagents: A cyanide source (e.g., sodium cyanide) and a solvent such as ethanol or methanol.

- Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.

- Reaction Conditions: The reaction is usually carried out under reflux conditions, followed by purification through recrystallization.

Industrial Production

In industrial settings, the synthesis may utilize continuous flow reactors and advanced purification techniques to optimize yield and purity.

Antioxidant Properties

Research indicates that N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide exhibits notable antioxidant activity. For instance, its ability to scavenge free radicals has been tested using various assays:

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| AldrichCPR | 64.5 (after 20 min) | 7.12 |

| Trolox | 91 | - |

These results suggest that AldrichCPR can effectively inhibit lipid peroxidation, making it a candidate for therapeutic applications in oxidative stress-related conditions .

Anti-inflammatory Effects

In addition to its antioxidant properties, studies have shown that this compound can modulate inflammatory pathways, potentially offering benefits in conditions characterized by excessive inflammation. For example, it has been observed to inhibit lipoxygenase (LOX) activity with an IC50 of approximately 10 µM, indicating significant anti-inflammatory potential .

Antimicrobial Activity

Preliminary investigations have also evaluated the antimicrobial efficacy of N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide against various bacterial strains. Results indicate varying degrees of inhibition depending on concentration:

| Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|

| 0.88 | 15 |

| 0.44 | 10 |

| 0.22 | 5 |

These findings highlight its potential as a broad-spectrum antimicrobial agent .

The biological effects of N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide are believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in oxidative stress and inflammation.

- Radical Scavenging: Its structure allows it to donate electrons to free radicals, neutralizing them.

- Cell Signaling Modulation: It may influence signaling pathways related to inflammation and cell survival.

Study on Antioxidant Activity

A study conducted by El-Sawy et al. demonstrated the antioxidant capacity of various derivatives of N-benzyl compounds, including AldrichCPR. The results indicated superior efficacy compared to standard antioxidants like BHA (butylated hydroxyanisole), particularly in DPPH scavenging assays .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of N-Benzyl derivatives showed that AldrichCPR effectively reduced pro-inflammatory cytokine levels in vitro, suggesting its potential for therapeutic use in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.